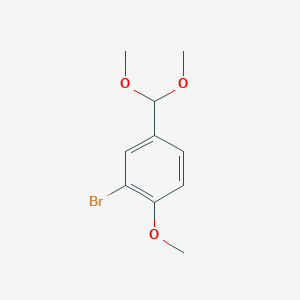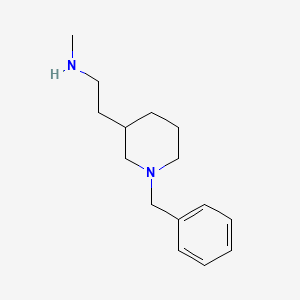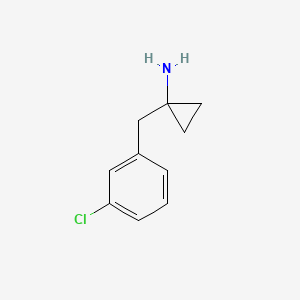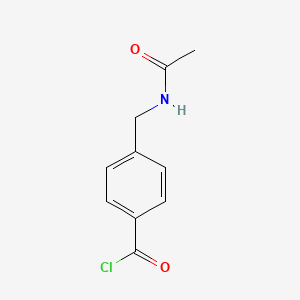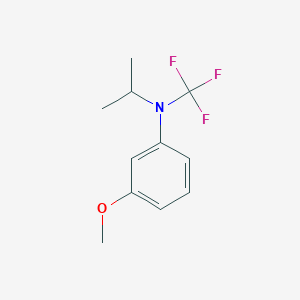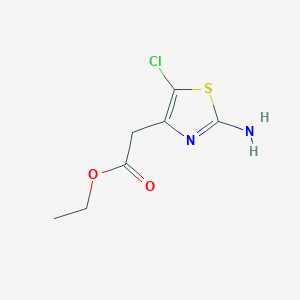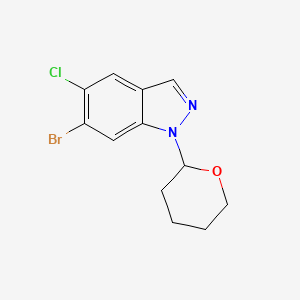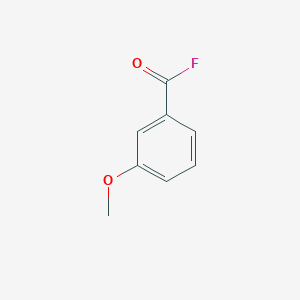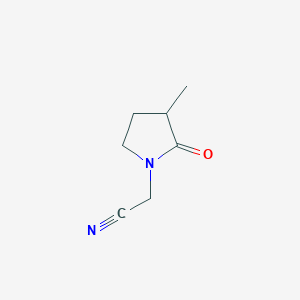
3-Methyl-2-oxo-1-pyrrolidineacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-oxo-1-pyrrolidineacetonitrile is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with a suitable nitrile source. One common method is the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-oxo-1-pyrrolidineacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxo derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amine derivatives.
Substitution: Substitution reactions can yield a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
3-Methyl-2-oxo-1-pyrrolidineacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the nitrile and oxo groups.
2-Oxo-1-pyrrolidineacetonitrile: A compound with a similar structure but without the methyl group.
3-Methyl-2-oxo-1-pyrrolidineacetate: A precursor in the synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile.
Uniqueness
This compound is unique due to the presence of both the nitrile and oxo functional groups, which confer specific reactivity and potential applications in various fields. The methyl group also adds to its distinct chemical properties compared to other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(3-methyl-2-oxopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O/c1-6-2-4-9(5-3-8)7(6)10/h6H,2,4-5H2,1H3 |
Clé InChI |
UWPVYYMTFBCZFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C1=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



